Chemical structure analysis of 3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl-
Chemical structure analysis of 3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl-
An In-Depth Technical Guide to the Chemical Structure Analysis of 3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl-
Introduction: The Pyridazinone Scaffold and Its Significance
In the landscape of modern medicinal chemistry, the pyridazinone core has emerged as a "privileged scaffold" for the design of novel therapeutic agents.[1] This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile template for developing compounds with a wide array of biological activities.[2][3][4] Pyridazinone derivatives have demonstrated significant potential across diverse therapeutic areas, including cardiovascular diseases, inflammation, cancer, and central nervous system disorders.[1][2][3][5]
This guide focuses on the comprehensive structural analysis of a specific derivative: 3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl- . We will dissect the methodologies required to synthesize, purify, and unequivocally confirm the chemical structure of this molecule. The protocols and analytical strategies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing novel pyridazinone-based compounds, ensuring scientific integrity from synthesis to biological evaluation.
Part 1: Synthesis and Purification Strategy
The synthesis of 6-substituted-2-phenyl-3(2H)-pyridazinones typically involves a multi-step approach, beginning with the formation of the core heterocyclic ring followed by functionalization. The causality behind this strategy is to first build the stable pyridazinone core and then introduce the desired substituents, which allows for modularity and the creation of diverse compound libraries.
A logical and field-proven synthetic route is outlined below.
Proposed Synthetic Workflow
Caption: Generalized synthetic workflow for the target compound.
Experimental Protocol: Synthesis
This protocol describes a representative method for synthesizing the title compound.
Step 1: Synthesis of 6-chloro-2-phenyl-3(2H)-pyridazinone (Intermediate 1)
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Reaction Setup: To a solution of mucochloric acid (1 eq.) in ethanol, add aniline (1 eq.).
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Cyclization: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold ethanol and dry under vacuum to yield 6-chloro-2-phenyl-3(2H)-pyridazinone. This intermediate is often sufficiently pure for the next step.
Step 2: Synthesis of 3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl- (Final Product)
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Reaction Setup: In a sealed pressure vessel, dissolve 6-chloro-2-phenyl-3(2H)-pyridazinone (1 eq.) in a suitable solvent such as N,N-Dimethylformamide (DMF).
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Nucleophilic Substitution: Add ethylmethylamine (1.5 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2 eq.) to the solution.
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Heating: Heat the reaction mixture to 100-120 °C for 12-18 hours. The choice of elevated temperature is critical to overcome the activation energy for the nucleophilic aromatic substitution (SNAr) reaction.
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Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified using flash column chromatography on silica gel.
Part 2: Comprehensive Structural Elucidation
Analytical Characterization Workflow
Caption: Integrated workflow for structural elucidation.
High-Performance Liquid Chromatography (HPLC)
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Causality: HPLC is employed first to assess the purity of the synthesized compound. A single, sharp peak indicates a high degree of purity, which is essential for obtaining clean data from subsequent spectroscopic analyses. It is also used for quantification.[6]
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Experimental Protocol:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: A reverse-phase C18 column (e.g., Hypersil GOLD C18, 4.6 × 150 mm, 5 µm) is standard for molecules of this polarity.
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient: Start at 15% B, ramp to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the chromophores (phenyl and pyridazinone rings) absorb, typically around 254 nm.[6][7]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile.
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Mass Spectrometry (MS)
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Causality: MS provides the molecular weight of the compound, offering a fundamental check of its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8]
-
Experimental Protocol:
-
System: Waters ACQUITY UPLC-MS or equivalent.[9]
-
Ionization Mode: ESI positive mode is chosen to protonate the basic nitrogen atoms.
-
Sample Infusion: The sample, dissolved in methanol or acetonitrile, is infused directly or via UPLC.
-
Data Acquisition: Scan over a mass range of m/z 100-500.
-
-
Expected Data: The theoretical molecular weight of C₁₃H₁₅N₃O is 229.28 g/mol . The high-resolution mass spectrum (HRMS) should show a prominent ion peak at approximately m/z 230.1288 for the [M+H]⁺ adduct.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.[10][11][12]
-
Experimental Protocol:
-
System: Bruker Avance 400 MHz (or higher) spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often used for pyridazinone derivatives.[8][13]
-
Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.7 mL of the deuterated solvent.
-
Experiments: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for more complex assignments.
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X-ray Crystallography
-
Causality: X-ray crystallography provides the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in a single crystal.[14][15][16] It reveals exact bond lengths, angles, and the molecule's conformation.
-
Experimental Protocol:
-
Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solvent (e.g., ethanol, ethyl acetate/hexane mixture). This can be a trial-and-error process.
-
Data Collection: Mount a suitable crystal on a diffractometer (e.g., Bruker Kappa Apex II).[15] Collect diffraction data at a low temperature (e.g., 120 K) to minimize thermal vibrations.
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using software packages like SHELXT.[15] The resulting electron density map is used to build and refine the atomic model.
-
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result for C₁₃H₁₅N₃O | Purpose |
| HPLC | Purity | >95% (single peak) | Confirms sample purity for analysis. |
| HRMS (ESI+) | [M+H]⁺ | m/z ≈ 230.1288 | Confirms molecular formula and weight. |
| ¹H NMR | Chemical Shifts (δ) | Phenyl-H: ~7.2-7.8 ppm; Pyridazinone-H: ~6.5-7.0 ppm; -CH₂- (ethyl): ~3.4 ppm (quartet); -N-CH₃: ~3.1 ppm (singlet); -CH₃ (ethyl): ~1.2 ppm (triplet) | Maps proton environments and connectivity. |
| ¹³C NMR | Signal Count | 11 distinct signals expected (due to symmetry in phenyl ring). | Confirms the carbon skeleton. |
| X-ray | Crystal System | N/A (Determined experimentally) | Provides absolute 3D structural proof. |
Part 3: Biological Context and Structure-Activity Insights
The structural features of 3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl- are not arbitrary; they are designed to interact with biological targets.
-
The Phenyl Group at N2: This large, hydrophobic moiety can engage in pi-stacking or hydrophobic interactions within a protein's binding pocket. Its substitution pattern is a common site for modification in structure-activity relationship (SAR) studies to optimize potency and selectivity.[17][18]
-
The 6-(ethylmethylamino) Group: This group acts as a hydrogen bond acceptor and donor, potentially forming critical interactions with amino acid residues at a target site. The size and nature of the alkyl groups can be fine-tuned to improve binding affinity and pharmacokinetic properties.
Given the broad activities of the pyridazinone class, this compound could be investigated as a candidate for several therapeutic targets, including but not limited to p38 MAP kinase,[17] monoamine oxidase (MAO),[13] or as a cardiovascular agent.[14] The precise structural data obtained through the methods described above are the essential foundation for any such investigation and for future rational drug design.
Conclusion
The comprehensive analysis of 3(2H)-Pyridazinone, 6-(ethylmethylamino)-2-phenyl- requires a synergistic application of synthetic chemistry and advanced analytical techniques. From a well-designed synthesis to rigorous purification and multi-faceted structural elucidation, each step builds upon the last to create a complete and trustworthy data package. The workflow presented in this guide—combining chromatography (HPLC), mass spectrometry (MS), NMR spectroscopy, and X-ray crystallography—represents a robust, self-validating system for ensuring the identity, purity, and precise structure of novel chemical entities, thereby upholding the highest standards of scientific integrity in drug discovery and development.
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